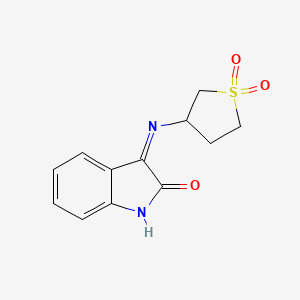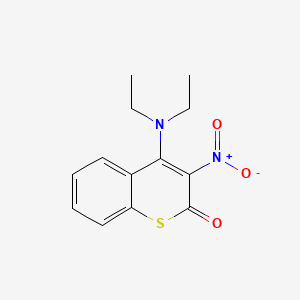
N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida: es un compuesto orgánico sintético que pertenece a la clase de las dicarboxamidas de piridina. Este compuesto se caracteriza por la presencia de dos grupos nitrofenilo unidos al anillo de piridina a través de enlaces amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida típicamente implica la reacción de condensación entre ácido piridina-2,6-dicarboxílico o sus derivados y 4-nitroanilina. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un solvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta la formación del producto deseado .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la garantía de técnicas de purificación adecuadas, como la recristalización o la cromatografía, para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida puede experimentar varias reacciones químicas, que incluyen:
Reducción: Los grupos nitro se pueden reducir a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o utilizando reductores químicos como el cloruro de estaño(II).
Sustitución: Los grupos nitro pueden participar en reacciones de sustitución aromática nucleófila, donde los nucleófilos reemplazan los grupos nitro en condiciones apropiadas.
Reactivos y condiciones comunes:
Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) o cloruro de estaño(II) en ácido clorhídrico.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Coordinación: Sales metálicas como el acetato de cobre(II) o el cloruro de níquel(II) en un solvente apropiado.
Productos principales:
Reducción: N,N'-bis(4-aminofenil)piridina-2,6-dicarboxamida.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Coordinación: Complejos metálicos con diferentes estequiometrías y geometrías.
Aplicaciones Científicas De Investigación
N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida tiene varias aplicaciones de investigación científica:
Química de coordinación: Se utiliza como ligando para formar complejos de coordinación con metales de transición, que se estudian por sus propiedades estructurales y catalíticas.
Ciencia de materiales: El compuesto y sus derivados se investigan por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: La capacidad del compuesto para formar complejos con iones metálicos lo convierte en un candidato para estudiar modelos de metaloenzimas y sus mecanismos.
Mecanismo De Acción
El mecanismo por el cual N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida ejerce sus efectos se debe principalmente a su capacidad para coordinar con iones metálicos. Los átomos de nitrógeno de piridina y oxígeno de amida actúan como sitios donantes, formando complejos estables con iones metálicos. Estos complejos pueden luego participar en varios ciclos catalíticos, facilitando reacciones como la oxidación o la reducción. La estructura del compuesto le permite estabilizar intermedios reactivos, lo que lo convierte en un ligando eficaz en la catálisis .
Comparación Con Compuestos Similares
Compuestos similares:
- N,N'-bis(2-piridil)piridina-2,6-dicarboxamida
- N,N'-bis(2-hidroxifenil)piridina-2,6-dicarboxamida
- N,N'-bis(4-aminofenil)piridina-2,6-dicarboxamida
Comparación:
- N,N'-bis(4-nitrofenil)piridina-2,6-dicarboxamida es único debido a la presencia de grupos nitro, que se pueden modificar aún más mediante reacciones de reducción o sustitución, lo que proporciona versatilidad en la síntesis química.
- N,N'-bis(2-piridil)piridina-2,6-dicarboxamida tiene grupos piridilo que mejoran su capacidad para formar complejos de coordinación con una gama más amplia de iones metálicos.
- N,N'-bis(2-hidroxifenil)piridina-2,6-dicarboxamida contiene grupos hidroxilo que pueden participar en enlaces de hidrógeno, lo que afecta su solubilidad y reactividad.
- N,N'-bis(4-aminofenil)piridina-2,6-dicarboxamida tiene grupos amino que pueden actuar como nucleófilos, lo que lo hace útil en modificaciones sintéticas adicionales .
Propiedades
Fórmula molecular |
C19H13N5O6 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26) |
Clave InChI |
MGVCXKGITHCUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)

![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

